![molecular formula C19H22ClN5 B8113447 1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride](/img/structure/B8113447.png)
1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride
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Overview
Description
1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C19H22ClN5 and its molecular weight is 355.9 g/mol. The purity is usually 95%.
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Biological Activity
1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride, also known by its CAS number 2444919-32-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C19H22ClN5
- Molecular Weight : 355.87 g/mol
- CAS Number : 2444919-32-6
The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Research indicates that it may act as an adenosine receptor antagonist, which has implications for the treatment of neurodegenerative diseases and cancer .
Key Mechanisms:
- Adenosine Receptor Modulation : The compound's structure suggests potential binding to adenosine receptors, particularly A2A receptors, which are implicated in neuroprotection and tumor growth regulation .
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes related to adenosine metabolism, affecting cellular signaling pathways that are crucial in various pathological conditions .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated in several studies. Below are summarized findings from key research articles:
Case Studies
Several case studies have explored the therapeutic potential of similar compounds, providing insights into the possible applications of this compound:
- Neuroprotection in Ischemia Models : Compounds with structural similarities have been shown to reduce infarction volumes in animal models, indicating a protective role against neuronal damage during ischemic events.
- Anticancer Activity : Research on related pyridine derivatives suggests potential efficacy against various cancer cell lines by inhibiting tumor growth through receptor antagonism and modulation of signaling pathways.
Scientific Research Applications
Anticancer Activity
Research has indicated that this compound may play a role in enhancing the efficacy of traditional chemotherapeutic agents. It has been studied for its ability to reverse drug resistance in cancer cells, particularly in relation to P-glycoprotein (P-gp) modulators. The compound has shown promise in increasing the intracellular concentration of drugs like paclitaxel in resistant cell lines, thereby overcoming multidrug resistance mechanisms .
Neurological Disorders
The structural features of this compound suggest potential applications in treating neurological disorders. Its pyridine moieties may interact with neurotransmitter systems, making it a candidate for further exploration in conditions such as Alzheimer's and Parkinson's disease. Preliminary studies have indicated that similar compounds can modulate cholinergic and dopaminergic pathways .
Coordination Chemistry
1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride can act as a ligand in coordination complexes, particularly with transition metals. Such complexes have been utilized in various catalytic processes, including oxidation reactions and cross-coupling reactions. The ability to stabilize metal ions enhances the efficiency of these reactions, making it valuable in synthetic organic chemistry .
Oxidation Reactions
The compound has been explored as part of catalytic systems for oxidation reactions involving alcohols and alkenes. Its coordination with metal catalysts can facilitate the transformation of substrates under mild conditions, promoting green chemistry principles by reducing the need for harsh reagents .
Adsorption Processes
Recent studies have investigated the use of this compound in adsorptive processes for environmental applications. Its functional groups allow for interaction with heavy metals, making it suitable for developing materials aimed at removing pollutants from water sources. For instance, composites incorporating this compound have shown effectiveness in adsorbing lead (Pb²⁺) and copper (Cu²⁺) ions from aqueous solutions .
Polymer Science
In polymer chemistry, derivatives of this compound are being studied for their potential use as monomers or additives that could impart specific properties to polymers, such as increased thermal stability or enhanced mechanical strength. The incorporation of pyridine-based structures can lead to novel materials with tailored functionalities .
Case Studies
Properties
IUPAC Name |
[6-[[bis(pyridin-2-ylmethyl)amino]methyl]pyridin-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5.ClH/c20-12-16-8-5-9-19(23-16)15-24(13-17-6-1-3-10-21-17)14-18-7-2-4-11-22-18;/h1-11H,12-15,20H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZZCMRHGBIKFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC(=N3)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.